molecular formula C7H4Cl2N2 B109996 6-Amino-2,3-dichlorobenzonitrile CAS No. 147249-41-0

6-Amino-2,3-dichlorobenzonitrile

Cat. No.: B109996
CAS No.: 147249-41-0
M. Wt: 187.02 g/mol
InChI Key: RYMBKSPMCKFIGN-UHFFFAOYSA-N
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Description

6-Amino-2,3-dichlorobenzonitrile: is an organic compound with the molecular formula C7H4Cl2N2. It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms and an amino group. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Amino-2,3-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the direct ammoxidation of 2,3-dichlorobenzyl chloride. This method is advantageous as it operates at relatively lower temperatures and yields high purity products .

Industrial Production Methods: In industrial settings, the production of dichlorobenzonitriles, including this compound, is often achieved through the catalytic ammoxidation of dichlorotoluenes. This process is preferred due to its cost-effectiveness and environmental friendliness. The reaction typically involves the use of cheaper chlorotoluenes as starting materials, resulting in high yield and high purity products .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2,3-dichlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or amines can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

6-Amino-2,3-dichlorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and engineering plastics

Comparison with Similar Compounds

  • 2,4-Dichlorobenzonitrile
  • 2,6-Dichlorobenzonitrile
  • 3,4-Dichlorobenzonitrile

Comparison: 6-Amino-2,3-dichlorobenzonitrile is unique due to the presence of both amino and dichloro substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other dichlorobenzonitriles. For instance, the amino group enhances its potential for forming hydrogen bonds, which can be crucial in biological interactions .

Properties

IUPAC Name

6-amino-2,3-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMBKSPMCKFIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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